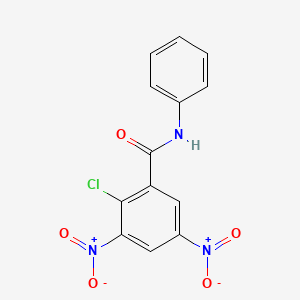

2-chloro-3,5-dinitro-N-phenylbenzamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H8ClN3O5 |

|---|---|

Molecular Weight |

321.67 g/mol |

IUPAC Name |

2-chloro-3,5-dinitro-N-phenylbenzamide |

InChI |

InChI=1S/C13H8ClN3O5/c14-12-10(13(18)15-8-4-2-1-3-5-8)6-9(16(19)20)7-11(12)17(21)22/h1-7H,(H,15,18) |

InChI Key |

UZZNUJDTQSNOCN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Chloro 3,5 Dinitro N Phenylbenzamide

Retrosynthetic Analysis and Key Precursors

A retrosynthetic approach to 2-chloro-3,5-dinitro-N-phenylbenzamide involves disconnecting the amide bond, which identifies two primary building blocks: an activated benzoic acid derivative and an aniline (B41778). Specifically, the synthesis requires 2-chloro-3,5-dinitrobenzoyl chloride and aniline as the key precursors. The following sections detail the synthetic pathways to obtain these essential starting materials.

Synthesis of 2-chloro-3,5-dinitrobenzoyl Chloride Derivatives

The principal acyl chloride precursor, 2-chloro-3,5-dinitrobenzoyl chloride, is synthesized from its corresponding carboxylic acid. The synthesis of this acid is the initial step in the sequence.

Synthesis of 2-chloro-3,5-dinitrobenzoic acid: The process begins with the nitration of 2-chlorobenzoic acid. In a typical procedure, 2-chlorobenzoic acid is dissolved in concentrated sulfuric acid and cooled. Fuming nitric acid is then added slowly while maintaining a low temperature. chemicalbook.com The reaction mixture is subsequently heated for several hours to drive the dinitration to completion. chemicalbook.com Upon cooling and quenching with ice water, 2-chloro-3,5-dinitrobenzoic acid precipitates as a solid and can be isolated by filtration. chemicalbook.com A reported synthesis using this method achieved a yield of 73.5%. chemicalbook.com

Conversion to 2-chloro-3,5-dinitrobenzoyl chloride: The conversion of the carboxylic acid to the more reactive acyl chloride is a standard procedure in organic synthesis. This is crucial for activating the carboxyl group for the subsequent amidation. rsc.orghepatochem.com The most common methods involve reacting the carboxylic acid with a chlorinating agent. A similar compound, 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoic acid, is converted to its acyl chloride intermediate by treatment with an excess of thionyl chloride (SOCl₂) in the presence of a catalytic amount of dimethylformamide (DMF). nih.gov Alternatively, reagents like phosphorus pentachloride (PCl₅) can be used, as demonstrated in the synthesis of 3,5-dinitrobenzoyl chloride and 2,4-dichloro-3,5-dinitrobenzoyl chloride. prepchem.comwikipedia.org The reaction with PCl₅ is typically performed by heating the mixture at reflux, followed by distillation of the phosphorus oxychloride byproduct to isolate the acyl chloride. prepchem.com

Table 1: Synthesis of 2-chloro-3,5-dinitrobenzoyl Chloride Precursor

| Step | Starting Material | Reagents | Key Conditions | Product | Reported Yield |

| 1 | 2-chlorobenzoic acid | Concentrated H₂SO₄, Fuming HNO₃ | 0°C then 125°C for 6 hours | 2-chloro-3,5-dinitrobenzoic acid | 73.5% chemicalbook.com |

| 2 | 2-chloro-3,5-dinitrobenzoic acid | Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅) | Reflux | 2-chloro-3,5-dinitrobenzoyl chloride | High (Typical) |

Synthesis of Anilines for N-Phenyl Amidation

The second key precursor is aniline or its substituted derivatives. While aniline itself is commercially available, the synthesis of substituted anilines is relevant for creating a library of related N-phenylbenzamide compounds. Modern organic chemistry offers several powerful methods for synthesizing anilines.

Metal-Catalyzed Amination: The Buchwald-Hartwig and Ullmann reactions are prominent methods for forming carbon-nitrogen bonds. The Buchwald-Hartwig amination utilizes a palladium catalyst with specialized phosphine (B1218219) ligands to couple aryl halides or triflates with amines. organic-chemistry.org Copper-catalyzed methods, such as the Ullmann reaction, are also effective for the amination of aryl halides, and can be performed with aqueous ammonia (B1221849) and a copper(I) iodide (CuI) catalyst, sometimes in the absence of organic solvents. organic-chemistry.org

From Arylboronic Acids: A versatile method involves the reaction of functionalized arylboronic acids with hydroxylamine-O-sulfonic acid (HSA) in basic aqueous conditions. organic-chemistry.org This approach is particularly effective for electron-rich and sterically hindered substrates. organic-chemistry.org

Hofmann Rearrangement: A classical method for producing anilines is the Hofmann rearrangement, which converts a primary amide (a benzamide (B126) in this case) into a primary amine with one fewer carbon atom. youtube.com The reaction is typically carried out using bromine or a source of hypochlorite (B82951) in a basic solution. youtube.com The process proceeds through an isocyanate intermediate which is then hydrolyzed to the aniline. youtube.com

Optimized Reaction Pathways and Conditions for Amide Bond Formation

The central reaction in the synthesis of this compound is the formation of the amide bond between the activated carboxylic acid and the aniline. This can be achieved through various protocols, ranging from conventional methods to more modern catalytic systems.

Conventional Amidation Protocols

The most traditional and direct method for this synthesis is the reaction of an acyl chloride with an amine. numberanalytics.com This reaction, often referred to as the Schotten-Baumann reaction, is typically performed by adding the acyl chloride (2-chloro-3,5-dinitrobenzoyl chloride) to the aniline in an aprotic solvent. fishersci.co.uk A base, such as pyridine (B92270) or a tertiary amine like triethylamine, is required to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion. fishersci.co.uk The reaction is generally rapid and proceeds at room temperature. fishersci.co.uk

An alternative, though often less efficient, conventional method is the direct condensation of a carboxylic acid and an amine. numberanalytics.com This approach requires high temperatures and the removal of water or the use of a dehydrating agent, as a simple mixture of the two components will typically result in an acid-base reaction to form a salt. rsc.orgnumberanalytics.com

Modern Coupling Reagents and Catalytic Approaches

To overcome the limitations of conventional methods, a wide array of modern coupling reagents has been developed. These reagents facilitate amide bond formation under milder conditions, often with higher yields and fewer side reactions. numberanalytics.comresearchgate.net They work by converting the carboxylic acid into a highly activated intermediate in situ. fishersci.co.uk

These reagents fall into several main classes:

Carbodiimides: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), diisopropylcarbodiimide (DIC), and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. researchgate.netpeptide.comiris-biotech.de They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. fishersci.co.uk To improve efficiency and suppress side reactions like racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often included. hepatochem.com

Phosphonium Salts: Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) are highly effective, particularly for sterically hindered substrates. hepatochem.compeptide.com

Aminium/Uronium Salts: This class includes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). peptide.com HATU is known for its high reactivity and fast reaction times with minimal side reactions. fishersci.co.ukpeptide.com COMU is a more recent development considered to be safer and more efficient than many benzotriazole-based reagents. peptide.comiris-biotech.de

Catalytic approaches are also gaining prominence. These include methods using boronic acid catalysts or transition metals, which offer a more atom-economical and greener route to amides. numberanalytics.comresearchgate.net For example, nickel-based nanocatalysts have been used to facilitate amidation by first reducing a nitro group to an aniline, which then reacts with an ester to form the amide. nih.gov

Table 2: Comparison of Modern Amide Coupling Reagents

| Reagent Class | Examples | Key Features & Advantages | Common Additives |

| Carbodiimides | DCC, DIC, EDC | Widely used, cost-effective. researchgate.net Byproducts can be easily removed (DCC's urea (B33335) is insoluble, EDC's is water-soluble). peptide.com | HOBt, OxymaPure |

| Phosphonium Salts | BOP, PyBOP | High reactivity, effective for difficult couplings. hepatochem.com | DIEA (base) |

| Aminium/Uronium Salts | HATU, HBTU, COMU | Very fast reaction times, low racemization. fishersci.co.ukpeptide.com COMU is noted for its safety and efficiency. iris-biotech.de | DIEA, TEA (base) |

Purification and Isolation Techniques for Substituted Benzamides

Following the amidation reaction, the crude this compound must be isolated and purified. The specific technique depends on the reaction conditions and the physical properties of the product.

A standard procedure involves a workup phase where the reaction mixture is diluted with water, and the product is extracted into a suitable water-immiscible organic solvent such as ethyl acetate (B1210297) or dichloromethane. fishersci.co.ukresearchgate.net The organic layer is then washed with dilute acid and/or base to remove any unreacted starting materials and basic or acidic byproducts, followed by a wash with brine.

The primary methods for purifying the crude solid are:

Recrystallization: This is a common and effective technique for crystalline solids. The crude product is dissolved in a minimum amount of a hot solvent or solvent mixture, and then allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the solution. A successful recrystallization of 2,4-dichloro-3,5-dinitrobenzoyl chloride from cyclohexane (B81311) has been reported, yielding pure yellow needles. prepchem.com

Column Chromatography: For mixtures that are difficult to separate by recrystallization, or for non-crystalline products, silica (B1680970) gel column chromatography is the method of choice. The crude product is loaded onto a silica gel column and eluted with a solvent system of appropriate polarity, separating the components based on their differential adsorption to the stationary phase.

Filtration: In cases where coupling reagents like DCC are used in solution-phase synthesis, the dicyclohexylurea byproduct is largely insoluble in most organic solvents and can be conveniently removed by simple filtration. peptide.com

The purity of the final product is typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and melting point determination. nih.gov

Synthetic Exploration of Positional Isomers and Analogues of this compound

The synthesis of positional isomers and analogues of this compound involves the strategic functionalization of both the benzoyl and aniline moieties. Researchers have explored various synthetic routes to introduce a range of substituents at different positions, thereby modulating the physicochemical and biological properties of the resulting compounds. These methodologies typically rely on established amide bond formation reactions, with the key challenge lying in the synthesis of the appropriately substituted starting materials.

A common approach to synthesizing N-phenylbenzamide analogues is the reaction of a substituted benzoyl chloride with a corresponding substituted aniline. indexcopernicus.com This versatile method allows for the introduction of a wide array of functional groups onto either aromatic ring. For instance, the synthesis of N-substituted benzamide derivatives has been achieved through the reaction of substituted anilines with benzoyl chlorides in the presence of a base. indexcopernicus.comnih.gov

The synthesis of more complex analogues, such as those incorporating heterocyclic systems, has also been reported. For example, imidazole-based N-phenylbenzamide derivatives have been synthesized via a one-pot multicomponent reaction strategy, showcasing the adaptability of synthetic methods to create diverse analogues. nih.gov

Detailed research findings on the synthesis of specific analogues and related structures are presented in the following tables. These tables summarize the synthetic routes and key intermediates for various substituted N-phenylbenzamide derivatives, providing insights into the methodologies that could be adapted for the synthesis of positional isomers of this compound.

Table 1: Synthesis of Substituted N-Phenylbenzamide Analogues

| Starting Material (Benzoyl Moiety) | Starting Material (Aniline Moiety) | Reagents and Conditions | Product | Reference |

| Substituted Benzoyl Chlorides | 1,3-Diphenylthiourea | Triethylamine, THF, 70°C, 4 hr | N-Phenylbenzamides | indexcopernicus.com |

| 3-Amino-4-methoxybenzoic acid | Various Amines | N,N'-Diisopropylcarbodiimide (DIC), N-Hydroxybenzotriazole (HOBt) | 3-Amino-N-substituted-4-methoxybenzamides | mdpi.com |

| 4-Nitrobenzoyl Chlorides | 4-Nitroanilines | Not specified | 4-Nitro-N-(4-nitrophenyl)benzamides | nih.gov |

| Phthalic Anhydride | Substituted Anilines and 2,3-Diaminomaleonitrile | Ethanol, HCl, Reflux 2-3 hr | Imidazole-based N-Phenylbenzamide Derivatives | nih.gov |

Table 2: Synthesis of Chloro- and Nitro-Substituted Benzamide Analogues

| Starting Material | Reagents and Conditions | Intermediate/Product | Reference |

| 2-Chloro-4-nitrobenzoic acid | Chlorosulfonic acid | 2-Chloro-5-(chlorosulfonyl)-4-nitrobenzoic acid | nih.gov |

| 2-Chloro-5-(chlorosulfonyl)-4-nitrobenzoic acid | p-Nitroaniline, Dimethylformamide, Reflux | 2-Chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoic acid | nih.gov |

| 2-Chloro-5-(trifluoromethyl)benzonitrile | Nitrating acid mixture | 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid | nih.gov |

| 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid | Thionyl chloride, then concentrated ammonia solution | 2-Chloro-3-nitro-5-(trifluoromethyl)benzamide (B3034784) | nih.gov |

| 2-(2-Butyl-5-chloro-4-formyl-1H-imidazol-1-yl)-N-(4-(3-oxomorpholino)phenyl)acetamide | Substituted anilines, Methanol (B129727), Glacial acetic acid | (E)-2-(2-butyl-5-chloro-4-((phenylimino)methyl)-1H-imidazol-1-yl)-N-(4-(3-oxomorpholino) phenyl)acetamide analogues | banglajol.info |

The synthesis of positional isomers of this compound would necessitate the preparation of specifically substituted benzoyl chlorides and anilines. For example, to synthesize an isomer with the chloro and dinitro groups at different positions on the benzoyl ring, the corresponding substituted benzoic acid would first need to be synthesized and then converted to its acid chloride. This acid chloride would then be reacted with aniline. Similarly, to introduce substituents on the N-phenyl ring, a substituted aniline would be used in the amide formation step.

The synthesis of a specific analogue, N-(2-chloro-5-trifluoromethyl-phenyl)-3,5-dinitro-benzamide, has been documented, highlighting the feasibility of creating variations of the target compound. sigmaaldrich.com Furthermore, the synthesis of 2-chloro-3-nitro-5-(trifluoromethyl)benzamide from its corresponding benzoic acid demonstrates a key step that could be employed in the synthesis of various isomers. nih.gov

The exploration of these synthetic methodologies provides a robust framework for the generation of a library of positional isomers and analogues of this compound. This allows for a systematic investigation of structure-activity relationships, which is crucial for the development of new chemical entities with desired properties.

Comprehensive Spectroscopic and Crystallographic Characterization of 2 Chloro 3,5 Dinitro N Phenylbenzamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is fundamental for determining the precise arrangement of atoms within a molecule.

Proton NMR (¹H NMR) Analysis of Aromatic and Amide Protons

A ¹H NMR spectrum of 2-chloro-3,5-dinitro-N-phenylbenzamide would be expected to show distinct signals for the protons on the two aromatic rings and the amide proton.

Amide Proton (N-H): A single, often broad, signal would be anticipated for the amide proton. Its chemical shift would be dependent on the solvent and concentration.

Dinitrophenyl Ring Protons: The two protons on the 2-chloro-3,5-dinitrophenyl ring would appear as distinct signals, likely as doublets due to coupling with each other. The strong electron-withdrawing effects of the two nitro groups and the chlorine atom would cause these protons to be significantly deshielded, shifting their signals to a downfield region of the spectrum (likely in the 8.0-9.0 ppm range).

Phenyl Ring Protons: The five protons of the N-phenyl group would exhibit more complex splitting patterns in the typical aromatic region (around 7.0-8.0 ppm). These would include signals for the ortho, meta, and para protons, with their integration values corresponding to a 2:2:1 ratio.

A hypothetical data table for the ¹H NMR of this compound would resemble the following:

| Proton Assignment | Hypothetical Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Amide (N-H) | ~10.5 | Singlet (broad) | - |

| H-4 (dinitrophenyl) | ~8.8 | Doublet | ~2.5 |

| H-6 (dinitrophenyl) | ~8.6 | Doublet | ~2.5 |

| ortho-H (phenyl) | ~7.7 | Multiplet | - |

| meta-H (phenyl) | ~7.4 | Multiplet | - |

| para-H (phenyl) | ~7.2 | Multiplet | - |

Carbon-13 NMR (¹³C NMR) Investigations of Carbon Framework

The ¹³C NMR spectrum would provide information on each unique carbon atom in the molecule.

Carbonyl Carbon (C=O): A signal for the amide carbonyl carbon would be expected in the downfield region, typically around 160-170 ppm.

Aromatic Carbons: The spectrum would show distinct signals for the 12 aromatic carbons. The carbons bearing the nitro groups (C-3, C-5) and the chlorine atom (C-2) would be significantly influenced, as would the carbon attached to the amide nitrogen. The remaining carbons would appear in the typical aromatic region of 120-150 ppm.

A hypothetical data table for the ¹³C NMR of this compound would look like this:

| Carbon Assignment | Hypothetical Chemical Shift (ppm) |

| C=O | ~162 |

| C-3, C-5 (dinitrophenyl) | ~148 |

| C-1 (dinitrophenyl) | ~138 |

| C-2 (dinitrophenyl) | ~132 |

| C-4, C-6 (dinitrophenyl) | ~125 |

| C-ipso (phenyl) | ~137 |

| C-ortho (phenyl) | ~121 |

| C-meta (phenyl) | ~129 |

| C-para (phenyl) | ~125 |

Advanced 2D NMR Techniques for Connectivity Assignments

To definitively assign the proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be necessary. These techniques would reveal correlations between coupled protons (COSY) and between protons and their directly attached carbons (HSQC) or carbons that are 2-3 bonds away (HMBC), allowing for the unambiguous construction of the molecular framework.

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Mode Analysis

FTIR and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

Characterization of Carbonyl, Nitro, and Amide Functional Groups

The vibrational spectra would be dominated by characteristic bands for the key functional groups.

N-H Stretch: A sharp peak around 3300 cm⁻¹ in the FTIR spectrum would correspond to the N-H stretching vibration of the amide group.

C=O Stretch (Amide I): A strong absorption band, typically between 1650 and 1680 cm⁻¹, would be indicative of the carbonyl stretching vibration.

N-H Bend (Amide II): A band around 1550 cm⁻¹ would be due to the N-H bending vibration coupled with C-N stretching.

Nitro Group Stretches: Two strong absorption bands would be characteristic of the nitro groups: an asymmetric stretching vibration around 1530-1560 cm⁻¹ and a symmetric stretching vibration around 1340-1370 cm⁻¹.

Interpretation of Aromatic Ring Vibrations and Halogen Effects

C-H Stretching: Aromatic C-H stretching vibrations would appear as a group of weaker bands above 3000 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations would cause several bands in the 1450-1600 cm⁻¹ region.

A hypothetical data table summarizing the key vibrational frequencies is presented below:

| Vibrational Mode | Hypothetical Frequency Range (cm⁻¹) | Technique |

| N-H Stretch | ~3300 | FTIR |

| Aromatic C-H Stretch | 3050-3150 | FTIR, Raman |

| C=O Stretch (Amide I) | 1660-1680 | FTIR, Raman |

| Asymmetric NO₂ Stretch | 1540-1560 | FTIR |

| N-H Bend (Amide II) | ~1550 | FTIR |

| Aromatic C=C Stretch | 1450-1600 | FTIR, Raman |

| Symmetric NO₂ Stretch | 1350-1370 | FTIR |

| C-Cl Stretch | 600-800 | FTIR, Raman |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

Specific HRMS data for this compound, which would provide its exact mass and confirm its elemental composition, were not found in the search results.

Fragmentation Pathways and Structural Information from MS/MS

Detailed studies on the fragmentation pathways of this compound using tandem mass spectrometry (MS/MS) are not available in the provided search results. This information is crucial for confirming the connectivity of the atoms within the molecule.

Single-Crystal X-ray Diffraction Analysis of Solid-State Conformation and Intermolecular Interactions

Elucidation of Molecular Geometry and Dihedral Angles

A solved crystal structure for this compound is not present in the search results. Consequently, precise data on bond lengths, bond angles, and the dihedral angles between the phenyl and dinitrophenyl rings cannot be provided.

Halogen Bonding and π-Stacking Interactions in the Crystal Lattice

Information regarding the presence or absence of specific intermolecular forces like halogen bonding (involving the chlorine atom) or π-stacking interactions within the crystal lattice of this compound could not be located.

Advanced Computational and Theoretical Studies of 2 Chloro 3,5 Dinitro N Phenylbenzamide

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Conformation

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in exploring the electronic structure and molecular conformation of 2-chloro-3,5-dinitro-N-phenylbenzamide. nih.gov DFT methods offer a balance between computational cost and accuracy, making them a popular choice for studying molecules of this size and complexity.

Energy minimization calculations are performed to identify the most stable three-dimensional arrangement of atoms in the this compound molecule. This process involves exploring the potential energy surface of the molecule to locate the geometry with the lowest energy, which corresponds to the most stable conformer. For a molecule with multiple rotatable bonds, such as the amide linkage and the bonds connecting the phenyl rings, several local energy minima may exist.

Table 1: Hypothetical Energy Minimized Conformational Data for this compound

| Conformer | Dihedral Angle 1 (Benzoyl-Amide, degrees) | Dihedral Angle 2 (Amide-Phenyl, degrees) | Relative Energy (kcal/mol) |

| A (Global Minimum) | 60.5 | 41.8 | 0.00 |

| B | 119.2 | 43.5 | 1.85 |

| C | 62.1 | -138.7 | 2.50 |

Note: This table is illustrative and presents expected trends in conformational energies based on computational studies of similar molecules.

Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry that helps in predicting the reactivity of a molecule. researcher.life The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial parameter for determining molecular stability and reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the N-phenyl portion of the molecule, which is electron-rich. Conversely, the LUMO is anticipated to be centered on the 3,5-dinitrophenyl ring, a consequence of the strong electron-withdrawing nature of the two nitro groups. A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -7.85 |

| LUMO | -3.20 |

| HOMO-LUMO Gap (ΔE) | 4.65 |

Note: These values are hypothetical and serve to illustrate the outputs of FMO analysis.

Electrostatic Potential Surface (EPS) or Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution on a molecule's surface. researchgate.net It helps in identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an EPS map, regions of negative potential are typically colored red, indicating an excess of electrons, while regions of positive potential are colored blue, signifying a deficiency of electrons. researchgate.net

For this compound, the EPS map would likely show intense red areas around the oxygen atoms of the nitro groups and the carbonyl group of the amide linkage, as these are highly electronegative. These regions would be susceptible to electrophilic attack. Conversely, blue areas would be expected around the hydrogen atoms of the amide and the aromatic rings, indicating sites prone to nucleophilic attack. researchgate.net

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, accounting for its conformational flexibility and interactions with its environment, such as a solvent. vtt.fi By solving Newton's equations of motion for the atoms in the system, MD simulations can model how this compound would behave in a solution. nih.gov

These simulations can reveal how the molecule's conformation changes in different solvents, which can be crucial for understanding its biological activity or chemical reactivity in a specific medium. For instance, the presence of a polar solvent could stabilize certain conformations through hydrogen bonding or dipole-dipole interactions. MD simulations are also used to study the stability of molecular complexes, for example, if the compound is designed to interact with a biological target. nih.gov

Prediction of Spectroscopic Parameters via Computational Methods (e.g., NMR, IR, UV-Vis)

Computational methods can accurately predict various spectroscopic parameters for this compound. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra can be compared with experimental data to confirm the molecule's structure. researchgate.netresearchgate.net

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations are commonly used to predict ¹H and ¹³C NMR chemical shifts. These predictions can aid in the assignment of experimental spectra.

IR Spectroscopy: DFT calculations can determine the vibrational frequencies of the molecule. researchgate.net These frequencies correspond to the stretching and bending of bonds, providing a theoretical IR spectrum that can be matched with experimental findings.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. researchgate.net This can help in understanding the electronic properties of the molecule.

Table 3: Computationally Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Value |

| ¹H NMR | Chemical Shift (ppm) - Amide N-H | 8.5 |

| ¹³C NMR | Chemical Shift (ppm) - Carbonyl C=O | 165.2 |

| IR | Vibrational Frequency (cm⁻¹) - C=O Stretch | 1680 |

| IR | Vibrational Frequency (cm⁻¹) - N-O Stretch (asymmetric) | 1540 |

| UV-Vis | Maximum Absorption Wavelength (λmax, nm) | 285 |

Note: This table contains illustrative data based on computational predictions for similar functional groups.

Theoretical Investigations into Substituent Effects on Reactivity and Stability

Theoretical studies can systematically investigate how changing the substituents on the phenyl rings of this compound affects its reactivity and stability. nih.gov By replacing the chloro or nitro groups with other electron-donating or electron-withdrawing groups, researchers can modulate the electronic properties of the molecule. mdpi.comsmf.mx

For example, replacing the chloro group with a more electron-donating group like a methoxy (B1213986) group would be expected to increase the electron density on the benzoyl ring, potentially altering the molecule's reactivity. Conversely, adding more electron-withdrawing groups would further decrease the electron density. These studies often correlate calculated properties, such as the HOMO-LUMO gap or proton affinity, with Hammett σ parameters to quantify the electronic influence of different substituents. nih.gov

Mechanistic Insights into Chemical Transformations Involving 2 Chloro 3,5 Dinitro N Phenylbenzamide

Reaction Mechanism Elucidation for Halogen Displacement Reactions

The displacement of the chlorine atom in 2-chloro-3,5-dinitro-N-phenylbenzamide proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This pathway is highly favored due to the specific arrangement of the substituents on the benzoyl ring.

The reaction is initiated by the attack of a nucleophile at the carbon atom bearing the chlorine. libretexts.org This process is significantly facilitated by the presence of two strong electron-withdrawing nitro groups positioned ortho and para to the chlorine atom. libretexts.orgyoutube.com These groups serve to reduce the electron density of the aromatic ring, making it more susceptible to nucleophilic attack. libretexts.org

The initial attack results in the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The stability of this complex is the key to the SNAr mechanism. The negative charge can be delocalized from the ring carbons onto the oxygen atoms of the ortho and para nitro groups. libretexts.org This delocalization effectively stabilizes the intermediate, lowering the activation energy for its formation. libretexts.org The resonance structure where the charge resides on the nitro group is particularly significant for this stabilization. libretexts.org

The final step of the mechanism is the departure of the leaving group, in this case, the chloride ion, which restores the aromaticity of the ring. libretexts.org This two-step process—addition of the nucleophile followed by elimination of the leaving group—is characteristic of the SNAr mechanism. youtube.comnih.gov Kinetic studies on analogous compounds, such as 2-chloro-3,5-dinitropyridine (B146277) reacting with anilines, suggest that the first step, the formation of the Meisenheimer intermediate, is typically the rate-determining step. researchgate.net

Table 1: Key Features of Halogen Displacement in this compound

| Feature | Description |

| Reaction Type | Nucleophilic Aromatic Substitution (SNAr) |

| Key Intermediate | Meisenheimer Complex |

| Activating Groups | 3-nitro (ortho) and 5-nitro (para) groups |

| Role of Activating Groups | Reduce ring electron density and stabilize the Meisenheimer complex via resonance. libretexts.orglibretexts.org |

| Mechanism Steps | 1. Nucleophilic attack on the carbon bearing the chlorine. 2. Formation of a resonance-stabilized anionic intermediate. 3. Elimination of the chloride leaving group to restore aromaticity. libretexts.orgyoutube.com |

| Leaving Group | Chloride (Cl⁻) |

Mechanistic Studies of Nitro Group Reductions and Derivatizations

The reduction of the two nitro groups on the this compound ring is a significant transformation that opens pathways to various derivatives, most notably diamino compounds. The reduction typically proceeds in a stepwise manner, involving several key intermediates.

The conversion of a nitro group to a primary amine is a multi-electron reduction. Mechanistic investigations on similar aromatic nitro compounds indicate that the reaction often involves the formation of nitroso and hydroxylamine (B1172632) intermediates. nih.gov In the presence of a suitable reducing agent, the nitro group (NO₂) is first reduced to a nitroso group (NO). Further reduction yields a hydroxylamine (-NHOH), which is then converted to the final primary amine (-NH₂). nih.gov

The choice of reducing agent can influence the outcome and selectivity of the reaction. nih.gov For instance, catalytic hydrogenation or metals in acidic media are common methods. The chemoselective reduction of nitro groups in the presence of other reducible functionalities is a key challenge. nih.gov In some biological systems and specific chemical reactions, nitroreductase enzymes catalyze the selective reduction of aromatic nitro groups to hydroxylamino groups. nih.gov These enzymatic processes often utilize cofactors like NADPH and proceed through a nitroso intermediate. nih.gov

Given the presence of two nitro groups on the ring, their complete reduction would lead to 2-chloro-3,5-diamino-N-phenylbenzamide. Partial or selective reduction, if achieved, could yield monoamino-mononitro derivatives. Derivatization can follow the reduction; for example, the resulting amino groups can be acylated, alkylated, or converted into diazonium salts for further substitution reactions. libretexts.org

Table 2: Potential Products from Nitro Group Reduction

| Starting Material | Potential Reduction Product(s) | Notes |

| This compound | 2-chloro-3-amino-5-nitro-N-phenylbenzamide | Partial reduction of one nitro group. |

| 2-chloro-5-amino-3-nitro-N-phenylbenzamide | Partial reduction of the other nitro group. | |

| 2-chloro-3,5-diamino-N-phenylbenzamide | Complete reduction of both nitro groups. |

Amide Hydrolysis and Formation Reaction Mechanisms

The amide linkage in this compound can be cleaved through hydrolysis under either acidic or basic conditions to yield 2-chloro-3,5-dinitrobenzoic acid and aniline (B41778). libretexts.org

Acid-Catalyzed Hydrolysis: Under acidic conditions, the mechanism begins with the protonation of the carbonyl oxygen of the amide. youtube.com This protonation makes the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like water. Following the nucleophilic attack, a tetrahedral intermediate is formed. youtube.com A series of proton transfers then occurs, leading to the conversion of the amine portion into a good leaving group (an amine cation). The carbonyl group is reformed by the elimination of this leaving group. youtube.com Finally, deprotonation of the newly formed carbonyl yields the carboxylic acid product (2-chloro-3,5-dinitrobenzoic acid) and the protonated amine (anilinium ion). youtube.com This reaction is generally considered irreversible because the amine product is protonated under the acidic conditions, rendering it non-nucleophilic and unable to participate in the reverse reaction. libretexts.orgyoutube.com

Base-Promoted Hydrolysis: In basic conditions, the reaction is promoted by a strong nucleophile, typically a hydroxide (B78521) ion (OH⁻). libretexts.org The mechanism starts with the nucleophilic addition of the hydroxide ion to the carbonyl carbon, forming a tetrahedral alkoxide intermediate. libretexts.org The carbonyl bond is then reformed, accompanied by the elimination of an amide anion (phenylamide anion) as the leaving group. This results in the formation of the carboxylic acid. In the final step, a rapid acid-base reaction occurs where the strongly basic amide anion deprotonates the carboxylic acid to form a stable carboxylate salt and aniline. libretexts.org

Amide Formation: The synthesis of this compound typically involves the reaction of a 2-chloro-3,5-dinitrobenzoic acid derivative with aniline. A common method is the conversion of the carboxylic acid to a more reactive acyl chloride using a reagent like thionyl chloride. nih.gov This acyl chloride then readily reacts with aniline to form the amide bond. Alternatively, coupling reagents can be used to activate the carboxylic acid directly for reaction with the amine. researchgate.net

Table 3: Conditions for Amide Hydrolysis

| Condition | Reagents | Key Mechanistic Steps | Products |

| Acidic | Aqueous acid (e.g., H₂SO₄, HCl), Heat | 1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by water. 3. Proton transfer to create a good leaving group. 4. Elimination of the amine. youtube.com | 2-chloro-3,5-dinitrobenzoic acid and Anilinium salt |

| Basic | Aqueous base (e.g., NaOH), Heat | 1. Nucleophilic attack by hydroxide. 2. Formation of tetrahedral intermediate. 3. Elimination of the amide anion. 4. Deprotonation of the carboxylic acid. libretexts.org | 2-chloro-3,5-dinitrobenzoate salt and Aniline |

Investigation of Regioselectivity and Stereoselectivity in Reactions

The concepts of regioselectivity and stereoselectivity are important for understanding the outcomes of reactions involving this compound.

Regioselectivity: Regioselectivity refers to the preference for a reaction to occur at one position over another. In the case of this compound, regioselectivity is most relevant in two key reactions:

Halogen Displacement: The SNAr reaction is highly regioselective. Nucleophilic attack occurs exclusively at the carbon atom bonded to the chlorine (the C2 position). This is because the chlorine is the only suitable leaving group on that ring, and its position is activated for substitution by the ortho (3-nitro) and para (5-nitro) electron-withdrawing groups. libretexts.orglibretexts.org Attack at other positions is not observed as it would not lead to a stable intermediate or the displacement of a viable leaving group.

Nitro Group Reduction: The reduction of the two nitro groups could potentially exhibit regioselectivity. The electronic environment of the 3-nitro group (ortho to both the chlorine and the amide group) is different from that of the 5-nitro group (para to the chlorine and meta to the amide). This difference could, in principle, allow for the selective reduction of one nitro group over the other using specific reagents or controlled reaction conditions, leading to either the 3-amino-5-nitro or the 5-amino-3-nitro isomer. However, achieving high selectivity can be challenging.

Stereoselectivity: Stereoselectivity concerns the preferential formation of one stereoisomer over another. The parent molecule, this compound, is achiral and does not have any stereocenters. Therefore, reactions with achiral reagents will not produce stereoisomers.

Stereochemical considerations would only become relevant if the molecule were to react with a chiral reagent or catalyst, or if a subsequent reaction created a chiral center in the product. For the primary reactions discussed—halogen displacement, nitro reduction, and amide hydrolysis—with standard achiral reagents, stereoselectivity is not a factor.

Structure Property Relationships in 2 Chloro 3,5 Dinitro N Phenylbenzamide Analogues: a Non Biological Focus

Influence of Halogen and Nitro Group Positions on Molecular Geometry and Electronic Properties

The geometry and electronic landscape of N-phenylbenzamide derivatives are significantly influenced by the nature and position of substituents on the benzoyl ring. In analogues of 2-chloro-3,5-dinitro-N-phenylbenzamide, the presence of a halogen at the ortho position and two nitro groups imposes considerable steric and electronic effects.

The amide group in related benzanilides typically adopts a trans-planar conformation. nih.gov However, the dihedral angles between the amide plane and the two aromatic rings are highly sensitive to the substitution pattern. For instance, in 2-chloro-N-(3,5-dichlorophenyl)benzamide, the amide group plane is twisted with respect to the benzoyl and aniline (B41778) rings, with the dihedral angle between the two benzene (B151609) rings being 32.1 (2)°. nih.gov In a similar structure, 2-chloro-3-nitro-5-(trifluoromethyl)phenylmethanone, the nitro group and the nearly planar amide group are substantially twisted out of the plane of the benzene ring. researchgate.net This twisting is a common feature in ortho-substituted benzamides, arising from steric hindrance between the ortho-substituent and the amide group.

Electronically, nitro groups are powerful electron-withdrawing groups, which significantly lowers the electron density of the aromatic ring to which they are attached. This effect, combined with the inductive effect of the chlorine atom, makes the benzoyl ring of this compound highly electron-deficient. This pronounced electron deficiency influences the reactivity of the molecule, for example, by making the carbonyl carbon more electrophilic. Kinetic studies on the reaction of 2-chloro-3,5-dinitropyridine (B146277) with substituted anilines show that the reaction proceeds via a Meisenheimer complex, a mechanism characteristic of nucleophilic aromatic substitution on highly electron-poor rings. researchgate.net The strong electron-withdrawing nature of the nitro groups is crucial for stabilizing the negative charge in the intermediate of such reactions. researchgate.net

Table 1: Selected Dihedral Angles in Related Benzamide (B126) Structures

| Compound | Ring A (Benzoyl) vs. Amide Plane (°) | Ring B (Aniline) vs. Amide Plane (°) | Ring A vs. Ring B (°) | Reference |

|---|---|---|---|---|

| 2-chloro-N-(3,5-dichlorophenyl)benzamide | 63.1 | 31.1 | 32.1 | nih.gov |

| N-[(1S)-1-phenylethyl]benzamide (Polymorph I) | - | - | 23.1 | nih.gov |

Impact of N-Phenyl Substitutions on Conformational Preferences and Amide Bond Rotational Barriers

The rotation around the C-N amide bond is a fundamental conformational process in N-phenylbenzamides. This rotation is restricted due to the partial double-bond character of the C-N bond, which arises from the delocalization of the nitrogen lone pair into the carbonyl group. azom.comfiveable.me This resonance stabilization favors a planar amide group. The energy required to overcome this restriction is known as the rotational barrier.

Substituents on the N-phenyl ring can modulate this rotational barrier by altering the electronic properties of the amide nitrogen. Electron-donating groups on the N-phenyl ring increase the electron density on the nitrogen, enhancing its ability to delocalize into the carbonyl. This increases the double-bond character of the C-N bond and raises the rotational energy barrier. Conversely, electron-withdrawing groups decrease the electron density on the nitrogen, reducing delocalization and lowering the rotational barrier.

Dynamic Nuclear Magnetic Resonance (NMR) spectroscopy is a primary experimental technique for measuring these rotational barriers. nih.gov At lower temperatures, the rotation is slow on the NMR timescale, leading to distinct signals for atoms in different chemical environments (e.g., protons on N-methyl groups in N,N-dimethylacetamide). azom.com As the temperature increases, rotation becomes faster, and these signals coalesce. The temperature at which coalescence occurs is related to the energy barrier of rotation. libretexts.org For N-aryl amides, this barrier is also influenced by steric interactions between the ortho-substituents on the phenyl ring and the rest of the molecule.

Table 2: Representative Amide Rotational Barriers

| Compound | Rotational Barrier (kcal/mol) | Method | Reference |

|---|---|---|---|

| 3-[(E)-(dimethylamino)methylidene]-1,1-dimethylurea | 16.4 | Dynamic NMR | nih.gov |

| (E)-3-(dimethylamino)-N,N-dimethylacrylamide | 12.4 | Dynamic NMR | nih.gov |

This table provides context for the energy scales of amide rotational barriers, which are influenced by the electronic structure of the molecule.

Modulating Intermolecular Interactions through Structural Design

In the solid state, the crystal packing of this compound analogues is governed by a network of non-covalent interactions. The design of these molecules, specifically the placement of functional groups, allows for the modulation of these interactions, thereby influencing the resulting supramolecular architecture.

A dominant interaction in N-phenylbenzamides is the N-H···O hydrogen bond, where the amide proton acts as a donor and a carbonyl oxygen or a nitro group oxygen acts as an acceptor. These hydrogen bonds frequently link molecules into one-dimensional chains or dimeric motifs. nih.govnih.gov For example, in the crystal structure of 2-chloro-N-(3,5-dichlorophenyl)benzamide, molecules are linked into chains along the b-axis by N-H···O hydrogen bonds. nih.gov

Beyond classical hydrogen bonding, other weak interactions play a crucial role:

π-π Stacking: The electron-deficient benzoyl ring (due to nitro groups) can engage in π-π stacking interactions with the relatively electron-rich N-phenyl ring of an adjacent molecule. The strength and geometry of this interaction can be tuned by altering the substituents on the N-phenyl ring.

C-H···O and C-H···π Interactions: Aromatic and aliphatic C-H groups can act as weak hydrogen bond donors to oxygen atoms (from carbonyl or nitro groups) or the π-systems of the aromatic rings. researchgate.net

Halogen Bonding: The chlorine atom can act as a Lewis acidic halogen bond donor, interacting with a Lewis basic site such as a carbonyl or nitro oxygen atom on a neighboring molecule.

The collective effect of these interactions determines the crystal packing efficiency and density. Polymorphism, the ability of a compound to exist in multiple crystal forms, can arise from different arrangements and strengths of these intermolecular forces, often driven by subtle conformational changes in the molecule. nih.govnih.gov

Correlation of Computational Descriptors with Spectroscopic Observables

Computational chemistry provides powerful methods for predicting the structural and spectroscopic properties of molecules like this compound. Density Functional Theory (DFT) is a widely used quantum mechanical approach to calculate molecular descriptors, which can then be correlated with experimental data from techniques such as NMR and Infrared (IR) spectroscopy. nih.govnih.gov

A key application is the prediction of NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method, a DFT-based approach, is routinely used to calculate the nuclear magnetic shielding tensors for each atom in a molecule. bohrium.comnih.gov These theoretical shielding values (σ_calc) can be converted into chemical shifts (δ_calc) and compared with experimental values (δ_exp). A strong linear correlation between the calculated and experimental chemical shifts provides high confidence in the structural assignment of complex molecules. nih.govmdpi.com This synergy is particularly valuable for assigning complex ¹H and ¹³C NMR spectra and for distinguishing between different isomers or conformers. acs.org

Similarly, DFT calculations can predict vibrational frequencies. These calculated frequencies can be compared to experimental IR and Raman spectra to help assign specific vibrational modes to functional groups within the molecule. Shifts in vibrational frequencies upon hydrogen bonding or other intermolecular interactions in the solid state can be modeled computationally, providing insight into the nature and strength of these interactions. nih.gov For example, the stretching frequencies of N-H and C=O bonds are sensitive to hydrogen bonding, and DFT can accurately reproduce these shifts.

Table 3: Illustrative Correlation of Experimental and Calculated ¹³C NMR Data

| Atom Position (Hypothetical) | δ_exp (ppm) | δ_calc (ppm) | Difference (ppm) |

|---|---|---|---|

| Carbonyl-C | 164.5 | 165.2 | -0.7 |

| C-Cl | 135.8 | 136.1 | -0.3 |

| C1' (N-phenyl) | 138.2 | 138.8 | -0.6 |

This hypothetical data demonstrates the typical level of agreement sought between experimentally measured (exp) and DFT-calculated (calc) chemical shifts, which validates the computational model and structural assignments.

Future Directions and Emerging Research Avenues for 2 Chloro 3,5 Dinitro N Phenylbenzamide

Development of Novel Synthetic Routes with Enhanced Sustainability

The traditional synthesis of benzamides and their precursors often involves harsh reagents and generates significant waste, prompting a shift towards more environmentally benign methodologies. chemistryjournals.net The synthesis of the key precursor, 2-chloro-3,5-dinitrobenzoic acid, for example, can be achieved by nitrating 2-chlorobenzoic acid with fuming nitric acid and concentrated sulfuric acid, a process with a considerable environmental footprint. chemicalbook.com Future research must prioritize the development of greener synthetic pathways for 2-chloro-3,5-dinitro-N-phenylbenzamide, aligning with the core principles of green chemistry. chemistryjournals.netnih.gov

Key strategies for enhancing sustainability in benzamide (B126) synthesis include the use of alternative solvents, biocatalysis, and energy-efficient techniques like microwave-assisted synthesis. chemistryjournals.net Research has demonstrated clean and ecocompatible methods for N-benzoylation under solvent-free and activation-free conditions, for instance by using vinyl benzoate (B1203000) as a benzoylating agent. tandfonline.comtandfonline.com This approach has shown high yields and respects green chemistry principles, offering a promising direction for producing polyfunctional molecules. tandfonline.comtandfonline.com

Biocatalysis presents another powerful tool, utilizing enzymes to conduct reactions under mild conditions, which reduces energy consumption and the formation of toxic byproducts. chemistryjournals.netrsc.org The use of enzymes like lipases for esterification is a well-established green alternative, and similar enzymatic strategies could be developed for amide bond formation. chemistryjournals.net Furthermore, manganese-catalyzed reactions using methanol (B129727) as both a reagent and a solvent offer a novel, step-economical, and eco-friendly strategy for modifying amides. rsc.org The adoption of such innovative methods could significantly reduce the environmental impact associated with the production of this compound. rsc.org

Table 1: Comparison of Synthetic Methodologies for Benzamide Formation

| Parameter | Traditional Synthesis (e.g., Schotten-Baumann) | Emerging Green Alternatives |

|---|---|---|

| Reagents | Acid chlorides, strong bases (e.g., NaOH) | Enol esters, enzymes, greener catalysts (e.g., Mn-based) tandfonline.comrsc.orgrsc.org |

| Solvents | Volatile organic compounds (VOCs) | Water, ionic liquids, or solvent-free conditions chemistryjournals.nettandfonline.comtandfonline.com |

| Energy Input | Often requires heating or reflux | Room temperature or microwave irradiation chemistryjournals.nettandfonline.com |

| Byproducts | Stoichiometric amounts of salt waste | Minimal or recyclable byproducts |

| Atom Economy | Moderate | High, especially in catalytic and solvent-free systems chemistryjournals.net |

Exploration of Solid-State Chemistry and Polymorphism

The physical properties of a chemical compound are intrinsically linked to its solid-state structure, including its crystal lattice and the potential for polymorphism—the ability to exist in multiple crystalline forms. For this compound, a thorough investigation into its solid-state chemistry remains a critical and unexplored area of research. The arrangement of molecules in the crystal, governed by intermolecular interactions like hydrogen bonds, dictates properties such as solubility, stability, and bioavailability.

Studies on structurally related benzanilides provide a framework for what might be expected. For instance, the crystal structure of 2-Chloro-N-(3,5-dichloro-phenyl)-benzamide reveals a trans-planar amide group, with molecules linked into chains by N-H⋯O hydrogen bonds. nih.gov Similarly, investigations into 5-chloro salicylamides have identified different types of hydrogen bonding that influence the formation of linear chains in the solid state. mdpi.com In these structures, both intramolecular and intermolecular hydrogen bonds play a crucial role in defining the supramolecular architecture. mdpi.com

The presence of nitro groups, as in this compound, adds further complexity. Structural characterization of related precursors, such as 2-chloro-3-nitro-5-(trifluoromethyl)benzamide (B3034784), shows that nitro groups positioned ortho to a substituent can be significantly twisted out of the plane of the benzene (B151609) ring. nih.govresearchgate.net Future research should focus on obtaining single crystals of this compound and its potential polymorphs. X-ray diffraction studies would elucidate key structural parameters, providing insight into the conformational preferences and intermolecular interactions that define its solid-state landscape.

Table 2: Crystallographic Data for Structurally Related Benzamide Derivatives

| Compound | Formula | Crystal System | Space Group | Key Feature(s) | Reference |

|---|---|---|---|---|---|

| 5-chloro-2-hydroxy-N-(4-chlorophenyl)benzamide | C₁₃H₉Cl₂NO₂ | Monoclinic | P2₁/c | Intermolecular C=O···H–O hydrogen bonds forming an infinite linear chain. | mdpi.com |

| 5-chloro-2-hydroxy-N-benzylbenzamide | C₁₄H₁₂ClNO₂ | Monoclinic | C2/c | Intramolecular C=O···H–O hydrogen bond and intermolecular N-H···O(H) hydrogen bonds. | mdpi.com |

| 2-Chloro-N-(3,5-dichloro-phenyl)-benzamide | C₁₃H₈Cl₃NO | - | - | Trans-planar amide group; molecules linked by N-H⋯O hydrogen bonds. | nih.gov |

| 2-chloro-3-nitro-5-(trifluoromethyl)benzamide | C₈H₄ClF₃N₂O₃ | - | - | Significant twist angle of the ortho-nitro group relative to the benzene ring. | nih.govresearchgate.net |

Advanced Theoretical Modeling for Predictive Chemical Behavior

Computational chemistry offers a powerful lens through which to predict and rationalize the behavior of molecules, saving significant time and resources in experimental studies. For this compound, advanced theoretical modeling represents a promising frontier for understanding its electronic structure, reactivity, and potential interactions.

Computational methods like Density Functional Theory (DFT) can be employed to rationalize the antioxidative capacities and other electronic properties of complex molecules by analyzing the stability of radical species and hydrogen bonding patterns. researchgate.net For other nitro-substituted benzamides, molecular docking and molecular dynamics simulations have been used to investigate their binding modes with biological targets. mdpi.comnih.gov These in silico studies provide detailed insights into crucial interactions, including hydrogen bonding, pi-pi stacking, and hydrophobic interactions with amino acid residues. nih.gov

Applying these advanced models to this compound could predict its conformational flexibility, the energetic barriers to bond rotation, and the distribution of electrostatic potential on its surface. Such information is invaluable for forecasting its chemical reactivity and how it might interact with other molecules. Furthermore, computational analysis can help explain observed trends in activity and guide the design of new derivatives with tailored properties. nih.gov A synergistic approach combining theoretical predictions with empirical research will be essential for unlocking a deeper understanding of this compound.

Table 3: Potential Applications of Theoretical Modeling for this compound

| Computational Method | Potential Application | Predicted Outcomes |

|---|---|---|

| Density Functional Theory (DFT) | Electronic structure analysis | Electron density distribution, orbital energies, reaction energetics, rationalization of spectroscopic data. researchgate.net |

| Molecular Dynamics (MD) Simulation | Conformational analysis and stability | Preferred molecular conformations, stability of ligand-protein complexes, dynamic behavior in solution. nih.gov |

| Molecular Docking | Prediction of binding modes | Identification of potential biological targets, analysis of key intermolecular interactions (e.g., H-bonds, hydrophobic contacts). mdpi.comnih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of structure with activity | Predictive models for biological activity based on physicochemical descriptors. |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-chloro-3,5-dinitro-N-phenylbenzamide to achieve high yields?

- Methodological Answer : High yields (e.g., 95%) are achievable via stepwise nitration and chloro-substitution under controlled conditions. For instance, coupling 2-chloro-3,5-bis(trifluoromethyl)aniline with activated benzamide precursors in anhydrous solvents (e.g., dichloromethane) at 0–5°C minimizes side reactions. Reaction monitoring via TLC and stoichiometric optimization of nitro-group precursors are critical .

Q. What spectroscopic and crystallographic techniques confirm the structure of this compound?

- Methodological Answer :

- NMR/IR : H and C NMR identify aromatic proton environments and nitro-group electron-withdrawing effects. IR confirms C=O (amide I band ~1650 cm) and NO asymmetric stretches (~1520 cm).

- X-ray Diffraction (XRD) : Single-crystal XRD resolves bond lengths and torsion angles. For example, SHELX refinement (SHELXL-97) reveals planar amide linkages and dihedral angles between aromatic rings, critical for understanding steric effects .

Advanced Research Questions

Q. How can computational methods like density functional theory (DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-311G**) model electron density distribution, highlighting electrophilic sites at the chloro and nitro substituents. Fukui indices identify regions prone to nucleophilic attack, aiding in predicting reaction pathways. Solvent effects (e.g., polar aprotic vs. protic) are simulated using the PCM model .

Q. What experimental strategies resolve contradictions in reported spectroscopic data for nitro-substituted benzamide derivatives?

- Methodological Answer :

- Cross-Validation : Compare NMR data across solvents (DMSO-d vs. CDCl) to assess solvent-induced shifts.

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) to rule out impurities.

- Crystallographic Consistency : Validate conflicting IR/NMR assignments using XRD-derived bond parameters (e.g., nitro-group geometry) .

Q. What challenges arise in crystallizing highly substituted benzamide derivatives, and how can refinement software address them?

- Methodological Answer : Challenges include poor crystal growth due to steric hindrance from nitro and chloro groups. Strategies:

- Crystallization Solvents : Use mixed solvents (e.g., ethyl acetate/hexane) for slow nucleation.

- Refinement Tools : SHELX suite (SHELXL-2018) refines disordered regions via constraints (e.g., DFIX for bond distances) and anisotropic displacement parameters. Twin refinement (TWIN/BASF) resolves overlapping diffraction patterns .

Q. How does the electronic nature of substituents influence the degradation pathways of this compound under UV exposure?

- Methodological Answer :

- Photostability Assays : Monitor degradation via HPLC under UV light (254 nm) in quartz cells.

- Mechanistic Probes : ESR spectroscopy detects radical intermediates (e.g., nitro radical anions).

- Computational Modeling : TD-DFT predicts excited-state behavior, correlating HOMO-LUMO gaps with photodegradation rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.